2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine
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Overview
Description
2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 3,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidine precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as BF3·OEt2 .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like ethanol or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Another compound with a similar phenyl group but different functional groups and uses.
Uniqueness
2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
97993-28-7 |
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Molecular Formula |
C18H24N4O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H24N4O2/c1-14-12-21(9-10-22(14)18-19-7-4-8-20-18)13-15-5-6-16(23-2)17(11-15)24-3/h4-8,11,14H,9-10,12-13H2,1-3H3 |
InChI Key |
UMQZOSBGUPDTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=NC=CC=N2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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